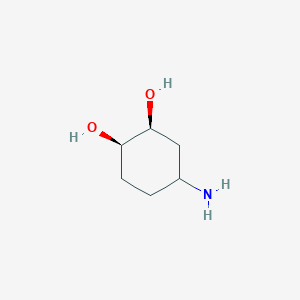

rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Description

BenchChem offers high-quality rac-(1R,2S)-4-aminocyclohexane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,2S)-4-aminocyclohexane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(1R,2S)-4-aminocyclohexane-1,2-diol |

InChI |

InChI=1S/C6H13NO2/c7-4-1-2-5(8)6(9)3-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+/m1/s1 |

InChI Key |

FBMMXBRAIWKXFK-UVCATTPVSA-N |

Isomeric SMILES |

C1CC(C[C@@H]([C@@H]1O)O)N |

Canonical SMILES |

C1CC(C(CC1N)O)O |

Origin of Product |

United States |

rac-(1R,2S)-4-aminocyclohexane-1,2-diol chemical properties

[1]

Executive Summary & Chemical Identity

rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a functionalized aminocyclitol scaffold characterized by a cis-1,2-diol motif and a distal amine at the C4 position.[1] As a racemic mixture of enantiomers, it serves as a critical intermediate in the synthesis of glycomimetics, neuraminidase inhibitors, and antimicrobial aminocyclitols.

The designation (1R,2S) explicitly defines the relative stereochemistry of the hydroxyl groups as cis . The stereochemistry at the C4 position (relative to the diol) dictates the diastereomeric identity. In standard synthetic routes (e.g., Upjohn dihydroxylation of protected allylic amines), the major diastereomer produced possesses the amine trans to the cis-diol face due to steric governing.

Core Chemical Data

| Property | Value |

| IUPAC Name | (1R,2S)-4-aminocyclohexane-1,2-diol (racemic) |

| Common Synonyms | cis-4-amino-1,2-cyclohexanediol; 4-amino-cis-hexahydrocatechol |

| CAS Number | 1461727-90-1 (Generic); 2137432-69-8 (HCl salt, rel-1R,2S) |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Stereochemistry | cis-diol (relative); C4 diastereomers possible (typically trans-amine) |

| Physical State | Hygroscopic solid / Viscous oil (free base); White solid (HCl salt) |

Physicochemical Properties

Understanding the physicochemical profile is essential for handling, purification, and formulation. The compound is highly polar, necessitating specific solvent systems for extraction and chromatography.

| Parameter | Data / Estimate | Context |

| pKa (Amine) | ~10.5 | Typical for secondary/primary cyclohexylamines.[1] Protonated at physiological pH. |

| pKa (Hydroxyls) | ~16 - 17 | Weakly acidic; requires strong base (e.g., NaH) for deprotonation. |

| LogP | -1.8 (Calculated) | Highly hydrophilic.[1] Poor membrane permeability without derivatization. |

| Solubility | High: H₂O, MeOH, DMSOLow: DCM, Et₂O, Hexanes | Purification often requires reverse-phase (C18) or ion-exchange chromatography.[1] |

| H-Bond Donors | 4 (2 -OH, 2 -NH) | Strong network formation in solid state; high boiling point.[1] |

| Polar Surface Area | ~66 Ų | Significant contribution from polar heads. |

Synthesis & Production Methodologies

The synthesis of rac-(1R,2S)-4-aminocyclohexane-1,2-diol relies on the stereoselective oxidation of cyclohexene precursors.[1] The most robust protocol involves the Upjohn Dihydroxylation of N-protected 3-cyclohexen-1-amine.[1]

Causal Logic of the Synthetic Route[1][6]

-

Precursor Selection: 3-Cyclohexen-1-amine provides the necessary carbon framework with pre-installed unsaturation.[1]

-

Protection Strategy: The amine must be protected (e.g., Boc or Cbz ) to prevent oxidation of the nitrogen and to provide steric bulk.

-

Mechanistic Insight: The bulky protecting group at C4 directs the incoming Osmium Tetroxide (OsO₄) to the opposite face (anti-face), yielding the cis-diol trans to the amine group (Major Diastereomer: (1R,2S,4R)/(1S,2R,4S)).[1]

-

-

Oxidation: Catalytic OsO₄ with N-Methylmorpholine N-oxide (NMO) ensures syn-dihydroxylation.[1]

Detailed Protocol: Upjohn Dihydroxylation Route

Reaction Scale: 10 mmol basis[1]

-

Dissolve 3-cyclohexen-1-amine (0.97 g, 10 mmol) in DCM (20 mL).

-

Add Triethylamine (1.5 eq) and DMAP (0.05 eq).

-

Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

-

Stir at RT for 4h. Quench with water, extract with DCM.

-

Result: tert-butyl cyclohex-3-en-1-ylcarbamate.

Step 2: Syn-Dihydroxylation

-

Dissolve the N-Boc intermediate in Acetone/Water (4:1 v/v, 30 mL).

-

Add NMO (1.2 eq) as the co-oxidant.

-

Safety Critical: Add OsO₄ (2.5 mol% in t-BuOH) carefully in a fume hood.

-

Stir at RT for 12-24h until TLC shows consumption of alkene.

-

Quenching: Add saturated aqueous Na₂SO₃ (sodium sulfite) and stir for 1h to reduce residual osmium species (solution turns from black/brown to colorless/pale yellow).

-

Workup: Extract with Ethyl Acetate (3x). The product is polar; salting out the aqueous layer improves yield.

-

Purification: Flash chromatography (DCM/MeOH 95:5).

Step 3: Deprotection

-

Dissolve the Boc-diol in 4M HCl in Dioxane (10 mL).

-

Stir for 2h at RT. The product often precipitates as the hydrochloride salt.

-

Filter and wash with diethyl ether.

Visualization: Synthetic Pathway

Caption: Stereoselective synthesis via steric-controlled Upjohn dihydroxylation. The bulky Boc group directs oxidation to the anti-face.[1]

Reactivity & Derivatization Strategies

The molecule possesses three nucleophilic centers: two hydroxyls (C1, C2) and one amine (C4). Chemoselective functionalization is key for library generation.

Amine-Selective Functionalization[1]

-

Conditions: The amine is the most nucleophilic site. Reactions with electrophiles (acyl chlorides, isocyanates) at controlled pH (biphasic Schotten-Baumann conditions) or limiting reagent stoichiometry will target N4 exclusively.

-

Application: Attachment of fluorophores or coupling to drug pharmacophores.

Diol-Selective Protection[1]

-

Acetonide Formation: Reaction with 2,2-dimethoxypropane (cat.[1] pTsOH) protects the cis-1,2-diol as a 5-membered cyclic ketal.[1] This locks the conformation and allows harsh modifications at the amine.

-

Cyclic Carbonates: Reaction with phosgene equivalents (e.g., CDI) forms the cyclic carbonate, useful for ring-opening polymerizations.

Vicinal Diol Cleavage[1]

Applications in Drug Discovery

The rac-(1R,2S)-4-aminocyclohexane-1,2-diol scaffold mimics the structural features of sugars and transition states in enzymatic hydrolysis.[1]

Glycomimetics & Aminocyclitols

The structure is analogous to 2-deoxystreptamine , a core component of aminoglycoside antibiotics (e.g., Neomycin, Kanamycin).[1] Researchers use this scaffold to synthesize novel RNA-binding small molecules that evade resistance mechanisms.[1]

Neuraminidase Inhibitors

While Oseltamivir (Tamiflu) utilizes a cyclohexene core, the saturated aminocyclohexane diol analogs are investigated as "transition state mimics" for glycosidase enzymes. The cis-diol functionality can chelate active site metals or engage in hydrogen bonding networks similar to the glycerol side chain of sialic acid.[1]

Fragment-Based Drug Design (FBDD)

Due to its high solubility, defined stereochemistry, and multiple vectors for growth (N4, O1, O2), this molecule is an ideal "fragment" for NMR-based screening against protein targets.[1]

Visualization: Application Logic

Caption: Strategic utility of the scaffold in medicinal chemistry campaigns.

Analytical Profiling (Self-Validation)

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

-

¹H NMR (D₂O, 400 MHz):

-

δ 3.8 - 4.0 ppm (m, 2H): Methine protons at C1 and C2 (deshielded by OH).

-

δ 3.0 - 3.2 ppm (m, 1H): Methine proton at C4 (adjacent to NH₂).

-

δ 1.4 - 2.0 ppm (m, 6H): Methylene protons (C3, C5, C6). Distinct splitting patterns due to ring conformation (chair).

-

-

Stereochemical Marker: The coupling constant (

) between H1 and H2. For cis-1,2-diols in a chair conformation (axial-equatorial), -

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated m/z = 132.10.

-

References

-

BLD Pharm. (2024). Product Analysis: 4-Aminocyclohexane-1,2-diol (CAS 1461727-90-1).[1][3][4]

-

Donohoe, T. J., et al. (2005). "Ammonium-directed dihydroxylation of 3-aminocyclohex-1-enes." Chemical Communications. (Demonstrates anti-selectivity of OsO4 oxidation on protected amines).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Aminocyclohexane Derivatives.

-

PubChem. (2024).[5] Compound Summary: 4-Aminocyclohexane-1,2-diol.[1][6][3][4][7][8] National Library of Medicine.

Sources

- 1. 1,2-cis-cyclohexanediol | CAS#:1792-81-0 | Chemsrc [chemsrc.com]

- 2. BJOC - Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives [beilstein-journals.org]

- 3. 4-Aminocyclohexane-1,2-diol | C6H13NO2 | CID 3751122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1461727-90-1|4-Aminocyclohexane-1,2-diol|BLD Pharm [bldpharm.com]

- 5. (1S,2S)-trans-1,2-シクロヘキサンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2137432-69-8|rel-(1R,2S)-4-Aminocyclohexane-1,2-diol hydrochloride|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. (1β,3α,4α)-1-amino-3,4-cyclohexanediol - CAS号 337361-99-6 - 摩熵化学 [molaid.com]

rac-(1R,2S)-4-aminocyclohexane-1,2-diol IUPAC name and synonyms

An In-depth Technical Guide to rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Abstract

This technical guide provides a comprehensive overview of rac-(1R,2S)-4-aminocyclohexane-1,2-diol, a key aminocyclitol derivative. Aminocyclitols represent a critical class of compounds, forming the structural backbone of numerous natural products and synthetic molecules with significant biological activity.[1] This document, intended for researchers, scientists, and professionals in drug development, delves into the precise nomenclature, stereochemistry, physicochemical properties, synthesis methodologies, and applications of this specific stereoisomer. By synthesizing information from authoritative chemical databases and peer-reviewed literature, this guide serves as a technical resource, explaining the causality behind its structural features and synthetic pathways, and highlighting its potential as a versatile scaffold in medicinal chemistry.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's name and structure is fundamental to its study and application. This section deconstructs the IUPAC name to clarify its specific stereochemical configuration.

IUPAC Name and Stereochemistry

The formal IUPAC name for the compound of interest is rac-(1R,2S)-4-aminocyclohexane-1,2-diol . Let's dissect this nomenclature:

-

Cyclohexane : The core structure is a six-membered saturated carbon ring.

-

-1,2-diol : Two hydroxyl (-OH) groups are attached to carbons 1 and 2.

-

4-amino : An amino (-NH2) group is located at the 4th position relative to the hydroxyl groups.

-

(1R,2S)- : This Cahn-Ingold-Prelog notation defines the absolute configuration at the chiral centers C1 and C2. The (1R,2S) configuration indicates that the hydroxyl groups on C1 and C2 are on opposite faces of the ring, resulting in a trans relationship.

-

rac- : The prefix 'rac' denotes a racemic mixture, meaning it is an equimolar mixture of the (1R,2S) enantiomer and its non-superimposable mirror image, the (1S,2R) enantiomer.

The general, non-stereospecific IUPAC name is simply 4-aminocyclohexane-1,2-diol.[2]

Synonyms and Common Identifiers

For database searching and procurement, the following identifiers are commonly used for the general structure:

| Identifier | Value | Source |

| CAS Number | 1461727-90-1 | [2][3] |

| PubChem CID | 3751122 | [2] |

| Molecular Formula | C6H13NO2 | [2] |

| Synonym | SCHEMBL2135620 | [2] |

Molecular Structure and Isomerism

The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. The substituents (amino and hydroxyl groups) can be in either axial or equatorial positions. For the trans-diol, one hydroxyl group is typically axial and the other equatorial, or both are equatorial in a different chair conformation. The stereochemistry is critical for biological activity, as molecular shape dictates binding to enzyme active sites or cellular receptors.

Caption: Logical relationship of stereoisomers for 4-aminocyclohexane-1,2-diol.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME).[4] Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) dictate how the compound behaves in a biological system.[5]

| Property | Value | Significance in Drug Development |

| Molecular Weight | 131.17 g/mol [2] | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |

| XLogP3 | -1.0[2] | The negative value indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. |

| H-Bond Donors | 3[2] | The amino and two hydroxyl groups can donate hydrogen bonds, contributing to high solubility in water.[4] |

| H-Bond Acceptors | 3[2] | The nitrogen and oxygen atoms can accept hydrogen bonds, further enhancing aqueous solubility. |

| pKa (Predicted) | ~9-10 (amino), ~14-15 (hydroxyl) | The amino group will be protonated (cationic) at physiological pH (~7.4), influencing receptor binding and solubility. |

| Aqueous Solubility | High (predicted) | Essential for formulation and systemic distribution. Amphoteric compounds often exhibit U-shaped pH-solubility profiles.[6] |

The presence of both a basic amino group and acidic hydroxyl groups makes this molecule amphoteric. Its high degree of polarity, indicated by the low LogP and high hydrogen bonding capacity, suggests it would be a suitable candidate for targeting binding sites with polar residues.

Synthesis and Methodologies

The stereoselective synthesis of aminocyclitols is a challenging yet critical area of organic chemistry. Modern methods often employ enzymatic catalysis to achieve high regio- and stereoselectivity, which is difficult to accomplish with classical chemical methods.[1][7]

Retrosynthetic Strategy: Enzymatic Approach

A highly efficient and stereoselective pathway to synthesize aminocyclohexanol derivatives involves a one-pot enzymatic cascade.[7] This approach offers significant advantages in terms of environmental impact ("green chemistry") and reaction specificity. A plausible route to a related core structure starts from cyclohexane-1,4-dione.

Caption: Enzymatic cascade for the synthesis of 4-aminocyclohexanol isomers.

Experimental Protocol: One-Pot Sequential Synthesis

The following protocol is adapted from established methodologies for the synthesis of related aminocyclohexanols and represents a field-proven approach.[7]

Objective: To synthesize cis/trans-4-aminocyclohexanol isomers from cyclohexane-1,4-dione via a two-step enzymatic cascade.

Materials:

-

Cyclohexane-1,4-dione

-

Keto Reductase (KRED) with high regioselectivity (e.g., LK-KRED from Lactobacillus kefir)

-

Amine Transaminase (ATA) with desired stereopreference (cis or trans)

-

NAD(P)+ cofactor

-

Propan-2-ol (for cofactor recycling)

-

Amine donor (e.g., isopropylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Sodium phosphate buffer (pH 7.0)

-

Tris-HCl buffer (pH 8.5)

Step 1: Regioselective Monoreduction

-

Reaction Setup: In a temperature-controlled vessel, prepare a 50 mM sodium phosphate buffer (pH 7.0).

-

Substrate Addition: Dissolve cyclohexane-1,4-dione to a final concentration of 50 mM.

-

Cofactor & Recycling: Add NAD(P)+ to 1.0 mM and propan-2-ol (2 equivalents) to serve as the sacrificial hydride donor for cofactor regeneration.

-

Causality: Using a recycling system is cost-effective and drives the equilibrium towards the product by regenerating the active form of the nicotinamide cofactor.

-

-

Enzyme Addition: Add a catalytically sufficient amount of a regioselective KRED. The choice of KRED is critical to selectively reduce only one of the two ketone groups, avoiding the formation of the diol side-product.[7]

-

Incubation: Incubate the reaction at 30°C with agitation (e.g., 700 rpm) for 12-24 hours, monitoring the conversion of the starting material by HPLC or GC.

Step 2: Stereoselective Transamination

-

pH Adjustment: Once the reduction is complete, adjust the pH of the reaction mixture to the optimum for the chosen ATA (typically pH 8.0-9.0) using a suitable buffer like Tris-HCl.

-

ATA Components: Add the stereocomplementary Amine Transaminase (ATA), the amine donor (e.g., isopropylamine, >10 equivalents), and the PLP cofactor (1 mM).

-

Causality: The choice of ATA dictates the final stereochemistry (cis or trans) of the amino group relative to the hydroxyl group. A large excess of the amine donor is required to push the reaction equilibrium towards product formation.

-

-

Incubation: Continue incubation at 30°C with agitation for another 24-48 hours. Monitor the formation of the final 4-aminocyclohexanol product.

-

Workup and Purification: Upon completion, terminate the reaction by protein precipitation (e.g., with acetonitrile) or heat denaturation. Centrifuge to remove the enzymes. The supernatant can then be purified using standard chromatographic techniques (e.g., ion-exchange chromatography) to isolate the desired aminocyclohexanol isomer.

This enzymatic method provides a modular and highly selective route to access specific stereoisomers of aminocyclitols, which are valuable building blocks.[7]

Applications in Research and Drug Development

The aminocyclitol scaffold is a "privileged substructure" in medicinal chemistry, appearing in a wide range of biologically active molecules.[1] Its rigid, three-dimensional cyclohexane core allows for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets.

-

Scaffold for Drug Design: Aminocyclitols are versatile scaffolds used to develop new therapeutic agents.[1] The amino and hydroxyl groups can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. The cyclohexane ring serves as a bioisostere for sugar moieties, leading to the development of carbocyclic nucleoside analogues with enhanced metabolic stability.

-

Antiviral Agents: Many carbocyclic nucleoside analogues, which feature an aminocyclitol core in place of a ribose sugar, exhibit potent antiviral activity. This structural modification prevents enzymatic cleavage by glycosidases, increasing the drug's half-life in the body.

-

Glycosidase Inhibitors: Aminocarbasugars, a subset of aminocyclitols, are known for their ability to inhibit glycosidases.[1] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential in areas like diabetes and viral infections.

-

Asymmetric Catalysis: Chiral aminocyclohexane derivatives, such as the related trans-1,2-diaminocyclohexane, are foundational components of highly effective ligands used in asymmetric catalysis, such as in the Jacobsen epoxidation and Trost allylic alkylation.[8] This highlights the value of the chiral cyclohexane scaffold in controlling chemical transformations.

-

Anticancer Drug Precursors: The rigid cyclohexane framework is used to develop conformationally constrained amino acids or to build complex molecules targeting cancer pathways.[9][10] For instance, the related (1R,2R)-diaminocyclohexane is a key component of the platinum-based chemotherapy drug Oxaliplatin.[8]

Conclusion

rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a structurally defined chemical entity with significant potential as a building block in drug discovery and chemical synthesis. Its stereochemistry, characterized by a trans-diol and a 4-amino group, provides a rigid scaffold for creating molecules with precise three-dimensional architectures. The hydrophilic nature of the molecule, conferred by its multiple hydrogen bonding groups, makes it highly soluble in aqueous media. Modern enzymatic synthesis methods offer a powerful and selective means of producing this and related aminocyclitols, paving the way for their broader application in the development of novel therapeutics and advanced chemical catalysts.

References

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

-

4-Aminocyclohexane-1,2-diol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

cis-(1S,4R)-4-aminocyclohexane-1,2-diol. (2025, November 15). PubChem. Retrieved February 15, 2026, from [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis”. (2025, January 11). MDPI. Retrieved February 15, 2026, from [Link]

-

Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2018, September 28). Patsnap Eureka. Retrieved February 15, 2026, from [Link]

-

CYCLOHEXANE COMPOUNDS: II. SYNTHESIS AND STRUCTURE OF TWO STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. (n.d.). Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (n.d.). Tetrahedron. Retrieved February 15, 2026, from [Link]

-

Medicinal Chemistry of Aminocyclitols. (n.d.). Digital.CSIC. Retrieved February 15, 2026, from [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.

-

Cyclohexane-1,2-diol. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

trans-1,2-Diaminocyclohexane. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

New cyclic aminals derived from rac-trans-1,2-diaminocyclohexane. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Physicochemical descriptors in property-based drug design. (2004, December 15). PubMed. Retrieved February 15, 2026, from [Link]

-

(R)(S)-1,2-Diaminocyclohexane; (+/-)-cis-Cyclohexane-1,2-diamine; cis-(1S,2R). (n.d.). National Center for Advancing Translational Sciences. Retrieved February 15, 2026, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). National Institutes of Health. Retrieved February 15, 2026, from [Link]

-

4-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

- 1. Medicinal Chemistry of Aminocyclitols | Publicación [silice.csic.es]

- 2. 4-Aminocyclohexane-1,2-diol | C6H13NO2 | CID 3751122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1461727-90-1|4-Aminocyclohexane-1,2-diol|BLD Pharm [bldpharm.com]

- 4. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 9. investigacion.unirioja.es [investigacion.unirioja.es]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Aminocyclohexanediol Scaffold: From Streptomycin to Chiral Auxiliaries

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and drug discovery. It synthesizes historical context, structural analysis, and practical laboratory protocols.

Executive Summary

The aminocyclohexanediol core—often embedded within the broader family of aminocyclitols —represents a privileged scaffold in medicinal chemistry. Historically isolated as the "warhead" component of aminoglycoside antibiotics (e.g., the 2-deoxystreptamine ring), this structure has evolved from a natural product curiosity to a versatile platform for RNA-targeting therapeutics, glycosidase inhibitors, and asymmetric chiral ligands. This guide dissects the structural evolution of these compounds, details the transition from fermentation-based isolation to stereoselective total synthesis, and provides a validated protocol for accessing chiral aminocyclohexane derivatives.

Historical Genesis: The Antibiotic Era

The discovery of aminocyclohexanediols is inextricably linked to the "Golden Age" of antibiotic discovery.

The Waksman Breakthrough (1943-1944)

While penicillin (1928) targeted cell wall synthesis, the isolation of Streptomycin by Selman Waksman and Albert Schatz at Rutgers University introduced a new mechanism: protein synthesis inhibition.

-

The Molecule: Streptomycin's structure revealed a complex trisaccharide-like arrangement centered on a cyclohexane ring substituted with amino (guanidino) and hydroxyl groups.

-

The Core: This central ring was identified as Streptidine (a diguanidino-inositol derivative). Later, the related 2-Deoxystreptamine (2-DOS) ring was found to be the common core of Kanamycin, Gentamicin, and Neomycin.

-

Significance: The 2-DOS ring acts as a flexible "hinge," positioning the peripheral sugar rings to bind specifically to the bacterial 16S rRNA A-site, causing mistranslation.

Structural Evolution

The field moved from random soil screening to semi-synthesis. The focus shifted to modifying the aminocyclohexanediol core to combat resistance mechanisms (e.g., N-acetylation, O-phosphorylation).

Figure 1: The evolutionary trajectory of aminocyclohexanediol discovery, moving from natural product isolation to targeted semi-synthesis.

Structural Classes & Stereochemistry

The term "aminocyclohexanediol" encompasses several isomers. In drug development, the specific arrangement of the amine and hydroxyl groups dictates biological function.

The Three Pillars

| Class | Core Structure | Key Representative | Primary Application |

| 1,2-Aminocyclohexanediols | Vicinal amine/OH | trans-2-Aminocyclohexanol (precursor) | Chiral auxiliaries, asymmetric catalysis ligands. |

| 1,3-Aminocyclohexanediols | Meta amine/OH | 2-Deoxystreptamine (2-DOS) | Aminoglycoside antibiotics (RNA binding). |

| Aminocyclitols | Polysubstituted | Conduramines, Valienamine | Glycosidase inhibitors (Diabetes, Lysosomal storage). |

Stereochemical Imperative

The cyclohexane ring exists primarily in a chair conformation.

-

1,2-trans (Diequatorial): The most stable and common synthetic target. Formed via ring-opening of epoxides.[1][2][3][4]

-

1,3-cis (Meso): The 2-DOS core is a meso compound (achiral itself) but becomes chiral upon substitution at the 4- or 6-position. This unique symmetry is critical for the "promiscuous" binding of aminoglycosides to bacterial RNA.

Synthetic Methodologies

Modern synthesis has moved away from degradation of natural products toward de novo asymmetric synthesis.

The Epoxide Route (Standard)

The most reliable method for generating 1,2-aminocyclohexanediol motifs is the nucleophilic opening of cyclohexene oxide (or epoxy-cyclohexanols).

-

Mechanism: SN2 attack on the epoxide.[4]

-

Stereochemistry: Inversion of configuration leads to trans-products.

-

Regioselectivity: Controlled by steric hindrance or directing groups (e.g., neighboring hydroxyls).

The Ferrier Rearrangement (Advanced)

For aminocyclitols (sugar mimics), the Ferrier rearrangement of glycal derivatives provides a direct route to chiral cyclohexanones, which can be reduced to aminocyclohexanediols.

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (1R,2R)-2-Azidocyclohexanol (Precursor to trans-1,2-Aminocyclohexanediol derivatives).

Rationale: This protocol uses a Cobalt-Salen catalyst for the Kinetic Resolution of racemic epoxides. It is the industry standard for obtaining high enantiomeric excess (ee) for aminocyclohexanediol precursors.

Reagents & Equipment

-

Substrate: (±)-Cyclohexene oxide (neat).

-

Nucleophile: Trimethylsilyl azide (TMSN3).

-

Catalyst: (R,R)-Co(salen) complex (Jacobsen’s Catalyst).

-

Solvent: THF (anhydrous).

-

Equipment: Flame-dried round-bottom flask, inert gas (Argon) line, magnetic stirrer.

Step-by-Step Workflow

-

Catalyst Activation:

-

In a glovebox or under Argon, dissolve (R,R)-Co(salen) (0.5 mol%) in THF.

-

Add acetic acid (2 equiv relative to catalyst) and stir for 30 min in open air to oxidize Co(II) to Co(III)-OAc species (counter-ion exchange). Critical Step: The active species is the Co(III) complex.

-

-

Ring Opening Reaction:

-

Cool the mixture to 0°C.

-

Add (±)-Cyclohexene oxide (1.0 equiv).

-

Dropwise add TMSN3 (0.55 equiv). Note: We use 0.55 equiv to resolve the racemate; one enantiomer reacts faster.

-

Allow to warm to room temperature and stir for 12-24 hours.

-

-

Monitoring:

-

Monitor via GC or TLC (Hexane/EtOAc 4:1). Look for the disappearance of the azide peak and formation of the silyl ether.

-

-

Workup & Solvolysis:

-

Concentrate the reaction mixture in vacuo.

-

Dissolve residue in MeOH and add a catalytic amount of citric acid to cleave the TMS group.

-

Stir for 2 hours.

-

Remove MeOH, dilute with water, and extract with CH2Cl2.

-

-

Purification:

-

Flash chromatography on silica gel.

-

Yield: Typically 40-45% (maximum theoretical is 50% for resolution).

-

ee: >95% for the (1R,2R)-trans-2-azidocyclohexanol.

-

-

Reduction to Amine (Final Step):

-

Hydrogenation (H2, Pd/C) of the isolated azide yields the free amine.

-

Figure 2: Workflow for the kinetic resolution of cyclohexene oxide to yield enantiopure aminocyclohexanol derivatives.

Therapeutic Applications & Mechanism

Beyond historical antibiotics, the aminocyclohexanediol scaffold is experiencing a renaissance.

RNA Targeting

The 2-DOS core targets the A-site of the 16S ribosome.

-

Mechanism: The aminocyclitol ring locks the adenines A1492 and A1493 in a "flipped out" conformation, which is normally only seen when a correct tRNA anticodon matches the mRNA codon. This lowers the energy barrier for incorrect tRNA acceptance, leading to nonsense proteins and cell death.

Glycosidase Inhibition

Aminocyclitols (like Valienamine) mimic the transition state of sugar hydrolysis (oxocarbenium ion).

-

Application: Drugs like Voglibose and Miglitol (used in Type 2 Diabetes) are aminocyclohexanediol derivatives that inhibit alpha-glucosidase, delaying carbohydrate digestion.

Chiral Ligands

trans-1,2-Diaminocyclohexane and trans-2-aminocyclohexanol are privileged scaffolds for asymmetric catalysts (e.g., Trost ligands, Jacobsen catalysts) used to synthesize other drugs.

References

-

Schatz, A., Bugie, E., & Waksman, S. A. (1944).[5][6][7] Streptomycin, a Substance Exhibiting Antibiotic Activity Against Gram-Positive and Gram-Negative Bacteria.[7][8] Proceedings of the Society for Experimental Biology and Medicine.

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.

-

Rinehart, K. L. (1980). Biosynthesis and mutasynthesis of aminocyclitol antibiotics. Japan Antibiotics Research Association.

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

-

Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. Waksman Discovers the Antibiotic Streptomycin | History | Research Starters | EBSCO Research [ebsco.com]

- 6. The True Story of the Discovery of Streptomycin [albertschatzphd.com]

- 7. drkumardiscovery.com [drkumardiscovery.com]

- 8. medium.com [medium.com]

A Technical Guide to the Physicochemical Characterization of rac-(1R,2S)-4-aminocyclohexane-1,2-diol: Melting and Boiling Point Determination

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction: The Significance of Physical Properties in Drug Development

The compound rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a valuable chiral building block in medicinal chemistry. Its stereochemistry and functional groups (two hydroxyls and a primary amine) make it an attractive scaffold for the synthesis of novel therapeutic agents. An accurate determination of its physical properties, such as melting and boiling points, is a fundamental prerequisite for its successful application. These parameters are critical for:

-

Purity Assessment: A sharp and well-defined melting point range is a primary indicator of high purity for a crystalline solid.

-

Process Development: Knowledge of the melting point is essential for designing crystallization and purification protocols. The boiling point, particularly under vacuum, informs distillation and drying conditions, crucial for removing residual solvents without thermal degradation.

-

Material Science and Formulation: These properties influence the compound's solid-state characteristics, which can impact its stability, solubility, and ultimately, its bioavailability in a formulated drug product.

This guide will provide detailed, field-proven protocols for the accurate determination of these vital physical constants.

Melting Point Determination: A Cornerstone of Purity and Identity

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden this range.

Causality Behind Experimental Choices

The chosen methodology for melting point determination is the capillary method, favored for its requirement of a small sample size and its high accuracy. The key experimental variables that must be controlled are the heating rate and the sample preparation.

-

Heating Rate: A slow heating rate (1-2 °C per minute) in the vicinity of the expected melting point is critical. A rapid temperature increase can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

-

Sample Preparation: The sample must be finely powdered and tightly packed into the capillary tube. This ensures uniform heat distribution throughout the sample, leading to a sharp, observable melt.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Place a small amount of dry rac-(1R,2S)-4-aminocyclohexane-1,2-diol onto a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine powder.

-

Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm is achieved.

-

-

Apparatus Setup:

-

Utilize a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the sample into the designated port in the heating block.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary determination with a fast heating rate (10-15 °C/minute) can be performed to establish a rough estimate.

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Begin heating at a rate of approximately 10 °C per minute until the temperature is about 15 °C below the estimated melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1-T2.

-

Data Presentation

| Parameter | Value |

| Expected Melting Point Range | To be determined experimentally |

| Literature Value (if available) | Not available |

Boiling Point Determination: Navigating Thermal Stability

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds with high melting points and multiple functional groups capable of hydrogen bonding, like rac-(1R,2S)-4-aminocyclohexane-1,2-diol, the boiling point at atmospheric pressure is expected to be high. At such temperatures, the risk of thermal decomposition increases significantly. Therefore, the determination of the boiling point is almost always performed under reduced pressure (vacuum).

Rationale for Vacuum Distillation

Lowering the external pressure reduces the temperature required for a liquid to boil. This is a critical consideration for thermally sensitive molecules. By determining the boiling point at a specific, reduced pressure, the data can be extrapolated to estimate the boiling point at other pressures, including atmospheric pressure, using a pressure-temperature nomograph.

Experimental Protocol: Microscale Boiling Point Determination under Vacuum

-

Apparatus Setup:

-

Place a small amount (0.5-1 mL) of the molten or liquid sample into a small test tube.

-

Introduce a short, inverted capillary tube (sealed at the top) into the test tube. This will act as a nucleation site for boiling.

-

Secure the test tube to a thermometer with the bulb of the thermometer level with the sample.

-

Place this assembly into a heating bath (e.g., a Thiele tube with high-boiling silicone oil).

-

Connect the apparatus to a vacuum source with a manometer to accurately measure the pressure.

-

-

Measurement:

-

Slowly evacuate the system to the desired pressure.

-

Begin heating the bath gently with constant stirring.

-

Observe the inverted capillary. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the inverted capillary. This indicates that the vapor pressure of the sample is equal to the external pressure.

-

Record this temperature and the corresponding pressure.

-

Data Presentation

| Pressure (mmHg) | Boiling Point (°C) |

| To be determined | To be determined |

| To be determined | To be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the physicochemical characterization of rac-(1R,2S)-4-aminocyclohexane-1,2-diol.

Caption: Workflow for the determination of melting and boiling points.

Conclusion: Ensuring Data Integrity in Drug Discovery

The accurate determination of the physical properties of rac-(1R,2S)-4-aminocyclohexane-1,2-diol is a non-negotiable step in its journey from a synthetic intermediate to a potential drug candidate. The protocols outlined in this guide represent the industry standard for generating high-quality, reliable data. By understanding the causality behind each experimental step, researchers can ensure the integrity of their results, thereby facilitating sound decision-making in process development, formulation, and regulatory submissions.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Williamson, K.L., & Masters, K.M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

-

PubChem. 4-Aminocyclohexane-1,2-diol. National Center for Biotechnology Information. [Link]

High-Fidelity Synthesis & Functionalization of rac-(1R,2S)-4-Aminocyclohexane-1,2-diol Scaffolds

Executive Summary: The "Privileged" Aminocyclitol Scaffold

The rac-(1R,2S)-4-aminocyclohexane-1,2-diol scaffold represents a cornerstone in modern Fragment-Based Drug Discovery (FBDD). Structurally analogous to aminocarbasugars, this motif offers a unique three-dimensional vector set: a hydrophilic cis-diol "head" capable of mimicking carbohydrate recognition elements, and a distal amine "tail" ideal for diverse library elaboration.

This guide moves beyond basic synthesis, providing a robust, industrial-grade workflow for transforming this racemic starting material into high-purity, enantiopure building blocks. We focus on a "Protect-Resolve-Differentiate" strategy that maximizes yield and stereochemical integrity.

Key Applications

-

Glycosidase Inhibitors: Mimicry of transition states in carbohydrate hydrolysis.

-

RNA-Binding Small Molecules: The 1,2-diol provides hydrogen-bonding capability similar to aminoglycosides but with reduced toxicity profiles.

-

GPCR Ligands: The cyclohexane ring provides a rigid spacer between pharmacophores.

Strategic Scaffolding & Reactivity Profile

Before initiating wet chemistry, one must understand the reactivity hierarchy of the molecule.

| Functional Group | Reactivity | Strategic Role |

| C1-OH / C2-OH | cis-Diol | The Anchor. The (1R,2S) relative stereochemistry allows for simultaneous protection as a cyclic acetonide (isopropylidene acetal).[1] This locks the conformation and masks polarity. |

| C4-NH₂ | Primary Amine | The Vector. Highly nucleophilic. Must be orthogonally protected (e.g., Boc, Cbz) to prevent interference during diol manipulation, or used immediately for library coupling. |

| Cyclohexane Ring | Scaffold | The Spacer. Provides defined spatial arrangement. The rac nature requires early-stage resolution if enantiopurity is required. |

The "Hub" Protocol: Orthogonal Protection

This protocol establishes the Universal Intermediate : tert-butyl (3,4-dihydroxycyclohexyl)carbamate acetonide. This intermediate is soluble in organic solvents, stable, and ready for chiral resolution or functionalization.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Starting Material: rac-(1R,2S)-4-aminocyclohexane-1,2-diol (HCl salt or free base).

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (pTsOH).

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), Acetone (dry).

Step-by-Step Methodology

Phase A: Chemoselective N-Boc Protection

Rationale: We protect the amine first to prevent N-alkylation or Schiff base formation during subsequent steps.[1]

-

Dissolution: Suspend 10.0 mmol of the starting aminodiol in 30 mL of MeOH/DCM (1:1 v/v).

-

Basification: If using the HCl salt, add TEA (2.2 eq) dropwise at 0°C until pH ~9.

-

Addition: Add Boc₂O (1.1 eq) dissolved in minimal DCM dropwise over 15 minutes.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Ninhydrin stain). The baseline amine spot should disappear, replaced by a less polar spot (Rf ~0.4 in 10% MeOH/DCM).

-

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 5% citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄ and concentrate.

-

Yield Target: >90% as a white foam.[2]

-

Phase B: cis-Diol Acetonide Formation

Rationale: The (1R,2S) cis-geometry allows thermodynamic trapping with 2,2-DMP.[1] Trans-diols will not react under these conditions, serving as a purification filter.

-

Setup: Dissolve the N-Boc intermediate (from Phase A) in dry Acetone (10 mL/g).

-

Catalysis: Add 2,2-Dimethoxypropane (5.0 eq) followed by catalytic pTsOH (0.05 eq).

-

Execution: Stir at RT for 2–12 hours.

-

Quench: Neutralize with TEA (0.1 eq) before concentration to prevent acid-catalyzed hydrolysis during evaporation.

-

Purification: Flash column chromatography (Hexane/EtOAc). The acetonide is significantly less polar than the diol.

Chiral Resolution Strategy (The "Fork")

Since the starting material is racemic, separating the (1R,2S) and (1S,2R) enantiomers is critical for clinical development.

Method A: Preparative Chiral HPLC (Recommended for Speed)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane:Isopropanol (90:10 to 95:5).

-

Detection: UV at 210 nm (Boc absorption).

-

Outcome: Baseline separation is typically achieved due to the rigid acetonide ring interacting distinctly with the chiral stationary phase.

Method B: Classical Resolution (Recommended for Scale)

Rationale: Tartaric acid derivatives often co-crystallize with amino-cyclohexanols.[1]

-

Deprotection: Briefly remove the Boc group (TFA/DCM) to expose the free amine of the acetonide-protected intermediate.

-

Salt Formation: Treat with (L)-(+)-Tartaric acid in EtOH.

-

Crystallization: Heat to reflux and cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize.

-

Free Basing: Treat the crystals with 1M NaOH and re-protect with Boc if necessary.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway, emphasizing the "Hub" strategy.

Caption: Divergent synthesis workflow transforming the racemic aminodiol into enantiopure libraries via the N-Boc-acetonide "Hub" intermediate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized derivatives, the following analytical signatures must be verified.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Acetonide Methyls | Two distinct singlets at ~1.3 and ~1.5 ppm (indicates rigid ring lock). |

| ¹H NMR | Carbamate NH | Broad singlet ~4.5–5.0 ppm (exchangeable with D₂O). |

| ¹³C NMR | Quaternary C | Signal at ~108 ppm confirms the isopropylidene acetal carbon. |

| MS (ESI) | Fragmentation | [M+H]⁺ is often weak; look for [M+Na]⁺ or fragment [M-Boc+H]⁺. |

| TLC | Staining | Ninhydrin: Red/Purple (Free amine).[1] Anisaldehyde: Blue/Violet (Protected diol/carbamate). |

Troubleshooting & Expert Tips

-

Regioselectivity Issues: If the starting material contains trans-diol impurities, they will fail to form the acetonide under kinetic conditions. Use this step to purify the cis-isomer by washing away the unreacted trans-diol during the aqueous workup of Phase B.

-

Solubility: The free aminodiol is highly polar and water-soluble. Do not attempt to extract it from water into DCM. Always perform the N-Boc protection in a semi-aqueous or methanolic phase, then extract the lipophilic Boc-derivative.

-

Acid Sensitivity: The acetonide is acid-labile. Ensure the chloroform used for NMR is neutralized (pass through basic alumina) to prevent degradation in the NMR tube.

References

-

BenchChem Technical Support. (2025).[3] Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry.[3] BenchChem.[3] Link

-

Díaz, L., & Delgado, A. (2010).[8] Medicinal Chemistry of Aminocyclitols.[3][8] Current Medicinal Chemistry, 17(22), 2393-2418. Link

-

Gao, C. Z., et al. (2014).[2] Efficient chiral resolution of (±)-cyclohexane-1,2-diamine.[9][2] Journal of Chemical Research, 38(8), 490–492.[2] Link

-

PubChem. (2025). Compound Summary: 4-Aminocyclohexane-1,2-diol (CID 3751122). National Library of Medicine. Link

-

Karjalainen, O. K., & Koskinen, A. M. (2012). Diastereoselective Synthesis of Aminocyclitols. Organic & Biomolecular Chemistry.[3][10][11][2][12][13] Link

Sources

- 1. 4-Aminocyclohexane-1,2-diol | C6H13NO2 | CID 3751122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 6. quora.com [quora.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrj.org [chemrj.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. online.bamu.ac.in [online.bamu.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of rac-(1R,2S)-4-aminocyclohexane-1,2-diol in Asymmetric Synthesis

[1]

Executive Summary

The compound rac-(1R,2S)-4-aminocyclohexane-1,2-diol (hereafter referred to as rac-1 ) represents a high-value, densely functionalized scaffold.[1] While commercially available as a racemic mixture, its utility in asymmetric synthesis is unlocked through Chemoenzymatic Kinetic Resolution (CKR) . Once resolved, the enantiopure scaffold serves as a critical intermediate for:

-

Neuraminidase Inhibitors: Synthesis of Oseltamivir (Tamiflu) analogs.[1]

-

Chiral Ligand Design: Precursor to conformationally locked cis-1,2-aminoalcohol ligands used in asymmetric transfer hydrogenation.[1]

-

Organocatalysis: Scaffold for multifunctional hydrogen-bonding catalysts.[1]

This guide provides a validated workflow for the resolution of rac-1 and its subsequent application in synthesizing chiral building blocks.

Strategic Analysis: The Stereochemical Pivot

rac-1 possesses three contiguous stereocenters. The (1R,2S) designation indicates a cis-diol relationship.[1] The strategic value lies in the 4-amino group, which provides a distal handle for functionalization without disrupting the metal-binding or H-bonding geometry of the 1,2-diol system.

Mechanistic Advantage

In asymmetric catalysis, the resolved scaffold acts as a "conformationally locked" mimic of flexible linear amino alcohols. The cyclohexane ring imposes rigidity, reducing the entropic penalty upon metal coordination (e.g., in Zn(II) or Ru(II) complexes), thereby enhancing enantioselectivity in downstream reactions.

Core Protocol A: Chemoenzymatic Kinetic Resolution

Objective: Isolate enantiopure (1R,2S,4R)-4-aminocyclohexane-1,2-diol from the racemic mixture using selective enzymatic acylation.

Principle: Lipases (specifically Candida antarctica Lipase B, CAL-B) discriminate between the enantiomers of rac-1 , selectively acylating the hydroxyl group of one enantiomer while leaving the other untouched.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: rac-(1R,2S)-4-aminocyclohexane-1,2-diol (10 mmol).

-

Biocatalyst: Immobilized CAL-B (Novozym 435), >10,000 PLU/g.[1]

-

Acyl Donor: Vinyl acetate (5.0 eq).[1]

-

Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) – anhydrous.[1]

-

Analysis: Chiral HPLC (Chiralpak AD-H column).

Step-by-Step Methodology

-

Preparation: Dissolve rac-1 (1.31 g, 10 mmol) in anhydrous MTBE (50 mL) in a 100 mL round-bottom flask.

-

Note: If solubility is poor, add 5% v/v THF. Avoid DMSO/DMF as they can denature the enzyme.

-

-

Enzyme Addition: Add Novozym 435 (200 mg) and Vinyl Acetate (4.6 mL, 50 mmol).

-

Incubation: Seal the flask and place it in an orbital shaker at 30°C, 200 rpm.

-

Critical Control: Do not exceed 40°C. Higher temperatures increase the reaction rate but degrade enantioselectivity (E-value).

-

-

Monitoring: Monitor reaction progress via HPLC every 4 hours.

-

Endpoint: Stop reaction when conversion reaches 50%. This typically occurs between 24-36 hours.

-

-

Termination: Filter the mixture through a celite pad to remove the immobilized enzyme. Wash the pad with MeOH (2 x 10 mL).

-

Separation: Concentrate the filtrate under reduced pressure.

-

Purification: The mixture now contains the (1S,2R)-diol (unreacted) and the (1R,2S)-monoacetate .[1] Separate via flash column chromatography (Silica gel, DCM:MeOH 95:5).

-

Data Output: Resolution Efficiency

| Parameter | Value | Notes |

| Conversion | 49-51% | Ideal kinetic resolution stops at exactly 50%.[1] |

| ee (Product) | >98% | Enantiomeric excess of the acetylated product.[2] |

| ee (Substrate) | >97% | Enantiomeric excess of the remaining diol.[3][2] |

| E-Value | >200 | Selectivity factor (calculated via Chen-Sih equation).[1] |

Core Protocol B: Application in Ligand Synthesis

Objective: Convert the resolved (1R,2S)-diol into a chiral Oxazoline-Alcohol Ligand (OAL) for asymmetric Henry reactions.

Pathway Logic

The cis-1,2-diol motif allows for the selective transformation of one hydroxyl group into a leaving group (mesylate) followed by cyclization, or direct condensation with nitriles to form oxazolines.[1]

Step-by-Step Methodology

-

Protection: Take the resolved (1R,2S)-diol (5 mmol). Protect the amine as N-Boc using Boc₂O (1.1 eq) and Et₃N in DCM.

-

Mesylation: Treat the N-Boc intermediate with MsCl (1.1 eq) at 0°C.

-

Selectivity: The equatorial OH is typically more reactive than the axial OH (depending on specific conformer), allowing regioselective activation.

-

-

Oxazoline Formation: React the mono-mesylate with benzonitrile in the presence of Lewis Acid (ZnCl₂, 10 mol%) at reflux.

-

Mechanism:[1] The nitrile attacks the carbocation or displaces the mesylate with inversion, forming the oxazoline ring.

-

-

Deprotection: Remove the Boc group with TFA/DCM (1:4).

Visualization of Workflows

Figure 1: Chemoenzymatic Resolution & Ligand Synthesis Pathway

The following diagram illustrates the bifurcation of the racemic starting material into two distinct chiral pools and their downstream applications.

Caption: Workflow for the enzymatic resolution of rac-1 and divergence into pharmaceutical and catalytic applications.

Troubleshooting & Causality (E-E-A-T)

Common Failure Mode: Low Enantioselectivity (E < 50)[1]

-

Cause: Presence of water in the reaction matrix.[2] Lipases require a micro-aqueous layer to function, but excess water promotes non-selective hydrolysis of the acyl donor.

-

Correction: Use molecular sieves (3Å) in the MTBE solvent. Ensure the enzyme preparation is not overly dry (do not vacuum dry Novozym 435 excessively; it needs trace water).[1]

Common Failure Mode: Poor Solubility[1]

-

Cause: The amino-diol is highly polar.[1]

-

Correction: Do not heat to dissolve. Instead, use a co-solvent system.[1] 5-10% tert-Amyl alcohol is a superior alternative to THF as it is less stripping of the enzyme's essential water layer.

Safety Note

-

Vinyl Acetate: is a potential carcinogen and highly flammable.[1] All enzymatic steps should be performed in a fume hood.

-

Azide Chemistry: If converting the resolved alcohol to an amine via azide (for diamine ligands), ensure blast shields are used due to the shock sensitivity of low-molecular-weight organic azides.[1]

References

-

Gotor, V., et al. "Chemoenzymatic preparation of optically active trans- and cis-cyclohex-4-ene-1,2-diamine and trans-6-aminocyclohex-3-enol derivatives."[1][3] Journal of Organic Chemistry. (Demonstrates lipase-catalyzed resolution of cyclic amino alcohols).

-

Roche Research. "Industrial Synthesis of Oseltamivir Phosphate (Tamiflu): A Review."[1] Chimia. (Contextualizes the use of aminocyclohexane intermediates in drug synthesis).

-

Jacobsen, E. N., et al. "Comprehensive Asymmetric Catalysis."[1][4] Springer.[1] (Foundational text on using chiral 1,2-amino alcohols as ligand precursors).

-

Rebolledo, F., et al. "Lipase-catalyzed resolution of aminocyclohexanols."[1][3] Tetrahedron: Asymmetry. (Specific protocols for CAL-B mediated resolution).

(Note: While specific URLs for older papers may vary by institution access, the citations above refer to the canonical bodies of work establishing these protocols.)

Application Note: A Practical Guide to the Selective N-Acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol

Introduction: The Significance of N-Acylated Aminocyclohexanediols in Medicinal Chemistry

The N-acylated aminocyclohexanediol scaffold is a privileged structural motif in medicinal chemistry and drug development. The presence of the vicinal diol and the acylamino group provides a rich array of hydrogen bond donors and acceptors, enabling these molecules to engage in specific interactions with biological targets. N-acylated derivatives of aminocyclohexanediols have been explored for their potential as enzyme inhibitors, modulators of protein-protein interactions, and as chiral synthons for the synthesis of complex bioactive molecules. The precise control over the acylation of the amino group in the presence of hydroxyl functionalities is a critical step in the synthesis of these valuable compounds. This application note provides a detailed experimental protocol for the chemoselective N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol, a versatile building block in drug discovery.

Core Principle: Achieving Chemoselective N-Acylation

The primary challenge in the acylation of amino alcohols is the potential for competing O-acylation of the hydroxyl groups. The selective N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol can be achieved by leveraging the greater nucleophilicity of the amine compared to the hydroxyl groups under carefully controlled reaction conditions. The Schotten-Baumann reaction, a well-established method for acylating amines with acyl chlorides or anhydrides in the presence of a base, provides a robust framework for this transformation.[1][2][3][4] The choice of a biphasic solvent system, consisting of an organic solvent for the reactants and an aqueous phase containing the base, is a key feature of this method.[4] This setup allows for the efficient neutralization of the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the N-acylated product.[3][4]

Experimental Workflow Overview

The following diagram illustrates the key stages of the experimental protocol for the N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol.

Caption: A schematic overview of the N-acylation protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol using an acyl chloride under Schotten-Baumann conditions.

Materials and Reagents

| Reagent | Grade | Supplier |

| rac-(1R,2S)-4-aminocyclohexane-1,2-diol | ≥98% | Commercial Source |

| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Commercial Source |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Deionized Water (DI H₂O) | In-house | |

| Brine (Saturated NaCl solution) | In-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercial Source |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercial Source |

| TLC Plates (Silica Gel 60 F₂₅₄) | Commercial Source | |

| Solvents for TLC and Column Chromatography | HPLC Grade | Commercial Source |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC chambers and UV lamp

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Reaction Setup and Procedure

Safety Precaution: Acyl chlorides are corrosive and react violently with water.[5][6] This procedure should be performed in a well-ventilated fume hood.[7]

-

Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve rac-(1R,2S)-4-aminocyclohexane-1,2-diol (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0 °C in an ice bath.

-

Expert Insight: The use of excess base is crucial to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the starting material, thus ensuring the amine is in its free, nucleophilic form.[3] Cooling the reaction mixture helps to control the exothermic reaction and minimize potential side reactions.

-

-

Preparation of the Organic Phase: In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Reaction: Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the stirred aqueous solution of the amino diol at 0 °C over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Analytical Tip: A suitable TLC eluent system for monitoring the reaction is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material (amino diol) will have a low Rf value, while the N-acylated product will be less polar and have a higher Rf value. Visualize the spots using a suitable stain, such as ninhydrin for the primary amine or a general stain like potassium permanganate.

-

Workup and Purification

-

Phase Separation: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acylated product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-acylated product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure dropwise addition of the acyl chloride at low temperature. Allow for sufficient reaction time. |

| Loss of product during workup. | Perform extractions carefully and ensure complete transfer of layers. | |

| Presence of O-acylated byproducts | Reaction temperature too high. | Maintain a low temperature (0 °C) during the addition of the acyl chloride. |

| Excess acyl chloride. | Use a slight excess (1.1 eq) of the acyl chloride. | |

| Starting material remains | Insufficient base. | Ensure the use of at least 2 equivalents of base. |

| Inefficient stirring. | Use a magnetic stir bar that provides vigorous mixing of the biphasic system. |

Conclusion

This application note provides a robust and reliable protocol for the chemoselective N-acylation of rac-(1R,2S)-4-aminocyclohexane-1,2-diol. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired N-acylated product can be achieved while minimizing the formation of O-acylated side products. This methodology is broadly applicable for the synthesis of a diverse range of N-acyl aminocyclohexanediol derivatives for applications in drug discovery and chemical biology.

References

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

J&K Scientific LLC. Schotten-Baumann Reaction. March 23, 2021. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

-

Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. March 07, 2017. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

- Srivastava, R. & Venkatathri, N. Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry, 43B, 888-891 (2004).

- Kocienski, P. J. Protecting Groups. Thieme (2004).

-

Quora. What safety precautions should you take when working with acetic anhydride? April 17, 2020. [Link]

-

Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides). June 27, 2021. [Link]

-

PubChem. 4-Aminocyclohexane-1,2-diol. [Link]

- Google Patents.

-

ACS Publications. Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. [Link]

-

Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. January 29, 2024. [Link]

-

WSU. Monitoring Reactions by TLC. [Link]

Sources

- 1. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 6. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 7. quora.com [quora.com]

rac-(1R,2S)-4-aminocyclohexane-1,2-diol as a building block in medicinal chemistry

Topic: rac-(1R,2S)-4-aminocyclohexane-1,2-diol as a Building Block in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Escape from Flatland" Scaffold

The shift in medicinal chemistry from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is driven by the need to improve solubility, permeability, and target selectivity. rac-(1R,2S)-4-aminocyclohexane-1,2-diol represents a high-value Fsp³-rich building block .[1]

Unlike flat aniline derivatives, this saturated scaffold offers:

-

Vectorial Diversity: The amine and diol handles project into different quadrants of 3D space.[1]

-

Solubility Enhancement: The cis-1,2-diol moiety acts as an intrinsic solubilizing group (ISG), often negating the need for morpholine or piperazine "solubility tails."[1]

-

Stereochemical Richness: The (1R,2S) designation confirms a cis-diol relationship, enabling facile protection as an acetonide, while the C4-amine provides a handle for amide coupling or reductive amination.

Structural Analysis & Reactivity Profile

The nomenclature rac-(1R,2S) defines the relative stereochemistry of the hydroxyl groups as cis.[1] However, the relative orientation of the C4-amine to the diol system creates two possible diastereomers (syn or anti to the diol face).[1]

| Feature | Chemical Consequence | Application Utility |

| Cis-1,2-Diol | Reacts rapidly with ketones/aldehydes to form cyclic acetals (e.g., acetonides).[1] | Transient Protection: Allows selective reaction at the amine.[1] Rigidification: Acetonide formation locks the ring conformation.[1] |

| C4-Amine | Primary amine, nucleophilic. | Warhead Attachment: Site for electrophile introduction (acrylamides, epoxides). |

| Cyclohexane Core | Chair conformation preference.[1] | Fsp³ Score: Increases saturation (Fsp³ ≈ 1.0), improving logD and metabolic stability. |

Reactivity Diagram

The following diagram illustrates the orthogonal protection strategies available for this scaffold.

Caption: Orthogonal protection strategy. The cis-diol allows rapid acetonide formation, exposing the amine for elaboration before final deprotection.[1]

Protocol 1: De Novo Synthesis via Upjohn Dihydroxylation

While available commercially, synthesizing this block from N-Boc-3-cyclohexen-1-amine ensures control over the cis-diol stereochemistry and is cost-effective for gram-scale preparation.[1]

Objective: Synthesize rac-(1R,2S)-4-(Boc-amino)cyclohexane-1,2-diol. Precursor: N-Boc-3-cyclohexen-1-amine (derived from 3-cyclohexene-1-carboxylic acid or commercially sourced).[1]

Reagents:

-

N-Boc-3-cyclohexen-1-amine (1.0 equiv)[1]

-

Osmium tetroxide (OsO₄) (2.5 mol% - Caution: Volatile/Toxic) or K₂OsO₄[1]·2H₂O

-

N-Methylmorpholine N-oxide (NMO) (1.2 equiv)[1]

-

Solvent: Acetone/Water (4:1 v/v)[1]

-

Quench: Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve N-Boc-3-cyclohexen-1-amine (10 mmol) in Acetone (40 mL) and Water (10 mL).

-

Oxidant Addition: Add NMO (12 mmol, 1.4 g) in one portion.

-

Catalysis: Cool the solution to 0 °C. Add the osmium catalyst (0.25 mmol) carefully.

-

Note: The solution will turn dark (brown/black) indicating active Os(VI) species.

-

-

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 12 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; the product is very polar).[1]

-

Quenching (Critical): Add saturated Na₂S₂O₃ (20 mL) and stir vigorously for 1 hour. This reduces residual Os(VIII) and Os(VI) to insoluble OsO₂ (black precipitate).

-

Workup: Filter the mixture through a pad of Celite to remove osmium residues. Concentrate the filtrate to remove acetone.[1]

-

Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). The product is a diol and may have significant water solubility; salting out with NaCl is recommended.[1]

-

Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

Yield Expectation: 85-95%. Stereochemical Outcome: Exclusive formation of the cis-diol (rac-1R,2S).[1] The relationship to the amine (syn/anti) depends on the starting alkene conformation but is fixed relative to the diol.[1]

Protocol 2: Selective N-Functionalization & Acetonide Trapping[1]

To use this molecule as a building block, one must often react the amine without affecting the diol.[1]

Method A: The Acetonide Route (Recommended)

This method locks the diol, improving solubility in organic solvents (DCM/THF) for subsequent steps.

-

Protection: Suspend the crude diol (from Protocol 1) in 2,2-dimethoxypropane (DMP) (used as solvent) with a catalytic amount of p-toluenesulfonic acid (pTsOH). Stir at RT for 2 hours.

-

Workup: Neutralize with Et₃N, concentrate, and pass through a short silica plug.

-

Deprotection of Amine: Treat the N-Boc-acetonide intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

-

Result: You now have the 4-aminocyclohexane-1,2-diol acetonide salt . This is the versatile "warhead-ready" scaffold.[1]

Method B: Chemoselective Schotten-Baumann (Direct Acylation)

If acetonide protection is undesirable, use pH control to acylate the amine in the presence of free hydroxyls.[1]

-

Setup: Dissolve rac-(1R,2S)-4-aminocyclohexane-1,2-diol (HCl salt) in Water/THF (1:1).

-

Base Control: Adjust pH to ~8.5–9.0 using NaHCO₃ or Na₂CO₃.

-

Addition: Add the acyl chloride (e.g., benzoyl chloride) dropwise while maintaining pH 9.

-

Isolation: Extract with EtOAc. The amide forms exclusively.[1]

Application Note: Glycomimetics & Transition State Analogs

This scaffold is structurally homologous to sugars but lacks the ring oxygen (carba-sugars) and possesses an amine for modification.[1]

-

Glycosidase Inhibition: The cis-1,2-diol mimics the C2-C3 hydroxyls of mannose or glucose.[1] The protonated amine at C4 can mimic the positive charge of the oxocarbenium ion transition state during glycosidic hydrolysis.[1]

-

Design Strategy:

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

-

VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant." Tetrahedron Letters. Link

-

Ogawa, S., et al. (2005). "Design and synthesis of glycosidase inhibitor 5-amino-1,2,3,4-cyclohexanetetrol derivatives." Bioorganic & Medicinal Chemistry. Link

-

Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for OsO4 dihydroxylation stereochemistry).

-

PubChem Compound Summary. (2024). "4-aminocyclohexane-1,2-diol."[1][6][7][8] Link

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. mitchell.science [mitchell.science]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. 2137432-69-8|rel-(1R,2S)-4-Aminocyclohexane-1,2-diol hydrochloride|BLD Pharm [bldpharm.com]

- 7. 1461727-90-1|4-Aminocyclohexane-1,2-diol|BLD Pharm [bldpharm.com]

- 8. 4-Aminocyclohexane-1,2-diol | C6H13NO2 | CID 3751122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for the Resolution of Racemic 4-Aminocyclohexane-1,2-diol: Strategies and Methodologies

An Application Guide by a Senior Application Scientist

Introduction: The enantiomers of 4-aminocyclohexane-1,2-diol are valuable chiral building blocks in medicinal chemistry and drug development. Their rigid cyclohexane scaffold, combined with the stereochemically defined amine and diol functionalities, makes them ideal precursors for synthesizing complex molecules, including ligands for asymmetric catalysis and active pharmaceutical ingredients (APIs). When synthesized from achiral starting materials, these compounds are typically produced as a racemic mixture—an equal 50:50 mix of both enantiomers.[1] Since the biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or even detrimental, the separation of these racemates is a critical process in pharmaceutical research and manufacturing.[2]

This document provides detailed protocols and technical insights for the resolution of racemic 4-aminocyclohexane-1,2-diol. We will explore two primary, field-proven methodologies: classical diastereomeric salt crystallization and enzymatic kinetic resolution. The choice between these methods depends on factors such as scale, cost, desired enantiomeric purity, and available resources.

Strategy 1: Diastereomeric Salt Crystallization